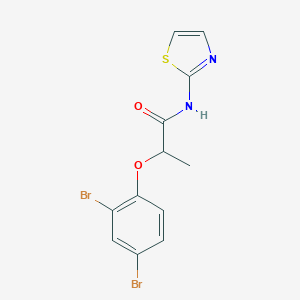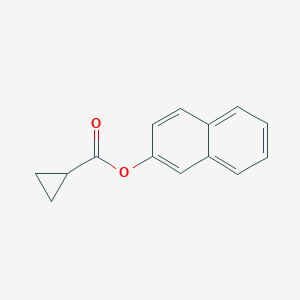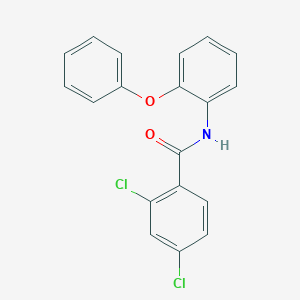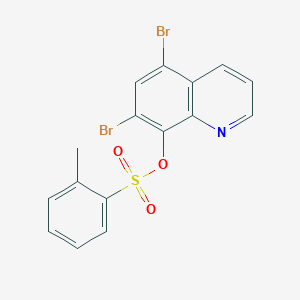
5,7-Dibromo-8-quinolinyl 2-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dibromo-8-quinolinyl 2-methylbenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DBQMS and is a derivative of quinoline.
Aplicaciones Científicas De Investigación
DBQMS has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, DBQMS has been studied as a potential drug candidate due to its ability to inhibit the growth of cancer cells. In materials science, DBQMS has been used as a building block for the synthesis of metal-organic frameworks (MOFs). In analytical chemistry, DBQMS has been used as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of DBQMS is not fully understood. However, studies have shown that DBQMS inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. DBQMS has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
DBQMS has been shown to have both biochemical and physiological effects. Biochemically, DBQMS has been shown to inhibit the activity of topoisomerase II, which leads to DNA damage and cell death. Physiologically, DBQMS has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBQMS has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in vitro. However, DBQMS has limitations in terms of its solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on DBQMS. One direction is to further investigate its potential as a drug candidate for the treatment of cancer. Another direction is to explore its applications in materials science, such as the synthesis of new MOFs. Additionally, research could focus on improving the solubility of DBQMS in water to expand its potential applications in lab experiments.
Métodos De Síntesis
The synthesis of DBQMS involves the reaction of 5,7-dibromoquinoline with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure DBQMS.
Propiedades
Fórmula molecular |
C16H11Br2NO3S |
|---|---|
Peso molecular |
457.1 g/mol |
Nombre IUPAC |
(5,7-dibromoquinolin-8-yl) 2-methylbenzenesulfonate |
InChI |
InChI=1S/C16H11Br2NO3S/c1-10-5-2-3-7-14(10)23(20,21)22-16-13(18)9-12(17)11-6-4-8-19-15(11)16/h2-9H,1H3 |
Clave InChI |
WKYXULGPLLGJEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
SMILES canónico |
CC1=CC=CC=C1S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






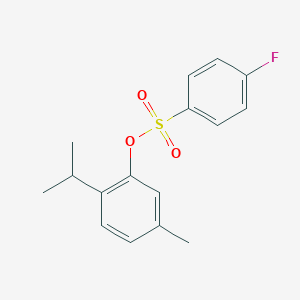
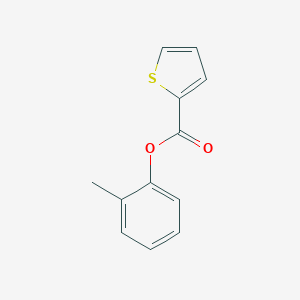

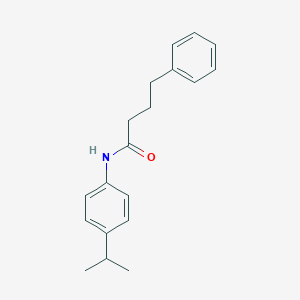
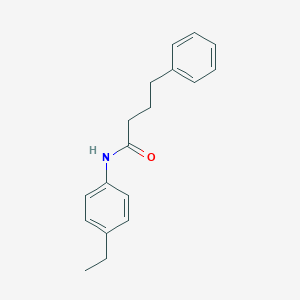
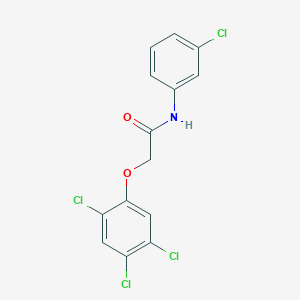
![10-[(2-Thienylcarbonyl)oxy]decyl 2-thiophenecarboxylate](/img/structure/B291079.png)
